Home > Products > Screening Compounds P74401 > H-89 Dihydrochloride
H-89 Dihydrochloride - 130964-39-5

H-89 Dihydrochloride

Catalog Number: EVT-253193
CAS Number: 130964-39-5
Molecular Formula: C20H22BrCl2N3O2S
Molecular Weight: 519.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

H-89 dihydrochloride is a synthetic compound classified as a protein kinase A (PKA) inhibitor. Its primary use in scientific research is to investigate the role of PKA in various cellular processes. [, , , , ]

Forskolin

Guanosine Triphosphate (GTP)

Relevance: GTP's relevance to H-89 dihydrochloride is linked to its involvement in the activation of adenylyl cyclase, a key enzyme in the cAMP/PKA pathway. Adenylyl cyclase catalyzes the conversion of ATP to cAMP, which is a crucial second messenger that activates PKA. [] While H-89 dihydrochloride inhibits PKA activity downstream, targeting GTP or upstream components like adenylyl cyclase could offer alternative strategies to modulate the pathway.

Remdesivir

Relevance: The relevance of Remdesivir to H-89 dihydrochloride lies in their shared context of potential therapeutic applications. Both compounds have been investigated for their potential to address complex diseases, with Remdesivir being explored as a treatment for COVID-19 [] and H-89 dihydrochloride being studied for its potential in various conditions, including obesity [] and traumatic brain injury []. While their mechanisms of action differ, this shared context highlights the importance of exploring diverse compounds and their therapeutic potential.

Adenosine Monophosphate (AMP)

Relevance: Similar to GTP, AMP's relevance to H-89 dihydrochloride relates to the regulation of cellular processes. While not directly interacting with H-89 dihydrochloride, AMP's role in cellular energy and signaling pathways connects it to the broader research context involving H-89 dihydrochloride and its impact on cellular functions. []

MgATP (Magnesium-bound ATP)

Relevance: MgATP holds relevance to H-89 dihydrochloride due to its central role in cellular energy metabolism, a process often investigated in conjunction with H-89 dihydrochloride's effects on specific signaling pathways. [] Studying changes in MgATP levels or utilization can provide insights into how H-89 dihydrochloride's modulation of pathways like the cAMP/PKA pathway impacts overall cellular energetics.

2',3'-Dideoxyadenosine (ddA)

Relevance: ddA shares a direct relationship with H-89 dihydrochloride in their capacity to modulate the cAMP/PKA signaling pathway. While H-89 dihydrochloride directly inhibits PKA, ddA acts upstream by blocking cAMP synthesis. [] This convergence on the same signaling pathway highlights their shared relevance in dissecting the roles of cAMP and PKA in various physiological processes.

GF109203X

Relevance: The relevance of GF109203X to H-89 dihydrochloride arises from their shared ability to target key components of interconnected signaling pathways. While H-89 dihydrochloride inhibits PKA, GF109203X targets PKC. [] The interplay between PKA and PKC in regulating cellular responses makes these inhibitors valuable tools for dissecting signaling crosstalk and potential therapeutic interventions.

Tempol

Relevance: Tempol's relevance to H-89 dihydrochloride lies in their shared context of investigating the mechanisms underlying physiological processes and potential therapeutic targets. In a study examining the effects of aldosterone on connecting tubule glomerular feedback (CTGF), tempol was used to demonstrate the involvement of superoxide radicals in this process. [] This research context aligns with investigations using H-89 dihydrochloride to probe the role of PKA in various physiological and pathological conditions. While their specific mechanisms differ, both compounds serve as tools for unraveling complex biological pathways and identifying potential drug targets.

Source and Classification

H-89 Dihydrochloride is synthesized from isoquinoline derivatives and is classified as an ATP-competitive inhibitor. It is often used in laboratory settings for research purposes, particularly in the fields of pharmacology and cellular biology. The compound is available from various suppliers, including R&D Systems, Merck Millipore, and Tocris Bioscience, with purity levels typically exceeding 98% .

Synthesis Analysis

The synthesis of H-89 Dihydrochloride involves several steps that typically include the reaction of isoquinoline derivatives with appropriate amines and brominated compounds. The following outlines a general synthetic route:

  1. Starting Materials: The synthesis begins with 5-isoquinolinesulfonamide as the core structure.
  2. Bromination: A brominated cinnamyl derivative (4-bromophenyl) is introduced to the reaction.
  3. Amine Coupling: The brominated compound undergoes nucleophilic substitution with an aminoethyl group to form the final product.
  4. Dihydrochloride Formation: The product is then treated with hydrochloric acid to yield the dihydrochloride salt form.

Key parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

H-89 Dihydrochloride has a molecular formula of C₁₈H₂₂BrCl₂N₃O₂S·2HCl and a molecular weight of approximately 519.28 g/mol. The structure consists of an isoquinoline core linked to a sulfonamide group and a brominated propenyl chain.

Structural Features

  • Isoquinoline Core: Provides the aromatic stability and essential pharmacophore for kinase inhibition.
  • Sulfonamide Group: Enhances solubility and bioavailability.
  • Bromophenyl Substituent: Contributes to the specificity of the inhibitor towards protein kinase A.

The compound's three-dimensional conformation plays a crucial role in its interaction with target enzymes, particularly at their active sites.

Chemical Reactions Analysis

H-89 Dihydrochloride primarily functions as an inhibitor in various biochemical reactions:

  • Inhibition of Protein Kinase A: Exhibits an inhibition constant (Ki) of 48 nM for protein kinase A, effectively blocking its activity.
  • Inhibition of Other Kinases: At higher concentrations, it also inhibits other kinases such as CaM kinase II (Ki = 29.7 µM) and myosin light chain kinase (Ki = 28.3 µM) .

The compound's selectivity allows researchers to delineate the roles of protein kinase A in cellular signaling pathways without significant off-target effects.

Mechanism of Action

The mechanism by which H-89 Dihydrochloride exerts its effects involves competitive inhibition at the active site of protein kinase A. By binding to this site, H-89 prevents ATP from accessing the enzyme, thereby inhibiting phosphorylation events that are critical for various cellular processes.

Key Aspects

  • Competitive Inhibition: H-89 competes with ATP for binding at the catalytic site.
  • Impact on cAMP Pathways: By inhibiting protein kinase A, H-89 disrupts downstream signaling pathways regulated by cyclic adenosine monophosphate.

Research indicates that this inhibition can lead to significant changes in cellular responses, including alterations in gene expression and cell proliferation .

Physical and Chemical Properties Analysis

H-89 Dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM; water solubility is approximately 25 mM .
  • Stability: Recommended storage conditions include -20°C under inert gas to maintain stability over time.

These properties make H-89 suitable for various experimental applications in cell culture and biochemical assays.

Applications

H-89 Dihydrochloride has diverse applications across multiple scientific domains:

  1. Signal Transduction Studies: Used extensively to study cAMP-dependent pathways and their physiological effects.
  2. Cell Proliferation Research: Enhances survival rates and clonogenicity in human embryonic stem cells through inhibition of Rho-associated kinases .
  3. Pharmacological Investigations: Serves as a tool compound for exploring the roles of protein kinase A in disease models, including cancer and neurodegenerative disorders .

Researchers leverage H-89's specificity to dissect complex signaling networks within cells, making it an invaluable resource in both basic research and therapeutic development.

Mechanistic Insights into Kinase Inhibition Dynamics

Competitive ATP-Binding Site Inhibition in cAMP-Dependent Protein Kinase A (PKA)

H-89 dihydrochloride (N-[2-((p-Bromocinnamyl)amino)ethyl]-5-isoquinolinesulfonamide dihydrochloride) functions as a potent, cell-permeable inhibitor of cAMP-dependent protein kinase A (PKA) through highly specific competitive antagonism at the enzyme's ATP-binding site. Biochemical analyses establish its inhibitory constant (Ki) at 48 nM when assayed under physiologically relevant ATP concentrations, demonstrating exceptional affinity for PKA's catalytic subunit [1] [10]. This competitive mechanism arises from H-89's structural mimicry of the adenine ring of ATP, enabling it to occupy the nucleotide-binding pocket with high fidelity, thereby sterically excluding ATP binding and preventing phosphotransfer to downstream substrates [8] [9].

The kinetics of inhibition reveal H-89's reversibility and ATP-dependence. Increasing ATP concentrations elicit a proportional decrease in H-89's inhibitory potency, characteristic of competitive antagonists. This property is crucial for experimental designs dissecting cAMP/PKA signaling cascades, as it allows for potential reactivation of kinase activity upon washout or ATP elevation [1] [10]. Notably, H-89 achieves profound suppression of PKA-mediated phosphorylation events within cellular contexts. For instance, it effectively blocks epinephrine-induced phosphorylation of CREB1 (cAMP response element-binding protein) at 10 μM in MC38 and HT-29 colon carcinoma cell lines, confirming target engagement and functional inhibition of PKA signaling in situ [1].

Table 1: Selectivity Profile of H-89 Dihydrochloride Against Key Kinases

Kinase TargetInhibition Constant (IC₅₀ or Ki)Selectivity Ratio vs. PKAFunctional Consequence of Inhibition
PKA48 nM (Ki)1.0 (Reference)Blocks CREB phosphorylation, neurite outgrowth
PKG>1 μM>20.8Minimal interference in cGMP signaling studies
PKC31.7 μM (Ki)~660Negligible at standard PKA-inhibiting doses
ROCK-II135-270 nM (IC₅₀)2.8-5.6Potential confounding in cytoskeletal studies
MSK1120 nM (IC₅₀)2.5May affect stress/inflammatory signaling
S6K180 nM (IC₅₀)1.7Impacts mTOR signaling readouts
Casein Kinase I38.3 μM (Ki)~798Generally non-inhibitory

Cross-Reactivity Profiling: Selectivity Challenges Against MSK1, ROCK-II, and S6K1

Despite its designation as a selective PKA inhibitor, comprehensive kinase profiling against panels of 70-80 protein kinases reveals that H-89 exhibits significant off-target activity against several physiologically important kinases. This cross-reactivity necessitates careful interpretation of cellular and physiological data obtained solely with H-89 [6] [7]. Particularly concerning is its potent inhibition of S6K1 (ribosomal protein S6 kinase beta-1), MSK1 (mitogen- and stress-activated protein kinase 1), and ROCK-II (Rho-associated coiled-coil containing protein kinase 2), with IC₅₀ values of 80 nM, 120 nM, and 135-270 nM, respectively [3] [4] [7]. These values fall within only 2.5- to 5.6-fold of its potency against PKA, indicating a narrow selectivity window.

The functional consequences of this polypharmacology are experimentally significant. Inhibition of S6K1 by H-99 induces unexpected resistance to mTOR (mechanistic target of rapamycin) inhibitors like Torin1. Research demonstrates that H-89 treatment sustains phosphorylation of S6K1 at Thr389 and AKT at Ser473 even under nutrient-depleted conditions or in the presence of potent mTOR inhibitors [3]. This effect persists independently of PKA inhibition, suggesting direct engagement and inhibition of phosphatases or other regulatory components controlling S6K1 phosphorylation status. Consequently, using H-89 to probe PKA's role in mTOR-regulated processes becomes highly problematic without complementary approaches like genetic knockdown [3] [7].

Similarly, inhibition of ROCK-II (IC₅₀ ~270 nM) by H-89 contributes to observed cellular phenotypes often misattributed solely to PKA blockade. ROCK-II is a central regulator of the actomyosin cytoskeleton, controlling cell motility, adhesion, and membrane dynamics. H-89 concentrations as low as 1-2 μM significantly slow Ca²⁺ reuptake kinetics ("repriming rate") in rat skinned muscle fibers, an effect more consistent with ROCK-II inhibition impacting myosin phosphatase regulation than PKA inhibition [1] [4]. Furthermore, H-89 (at 30 μM) promotes neurite outgrowth in neuronal cell models like NG108-15 cells – a phenotype historically linked to PKA but now recognized as potentially arising from ROCK-II inhibition and subsequent relaxation of actomyosin contractility [4] [10].

Table 2: Structural Metrics of H-89 Bound to PKA Catalytic Subunit

Interaction TypeResidue/RegionBond Length/Distance (Å)Functional Role
Hydrophobic CoreVal123, Ala70, Leu173, Leu49Van der Waals contactsStabilizes isoquinoline ring positioning
Hydrogen BondGlu121 (Backbone carbonyl)~2.9Anchors sulfonamide group
Halogen BondPhe327 (Aromatic ring)Bromine-phenyl centroid ~3.5Enhances affinity and selectivity
Salt BridgeGlu326 (Side chain)Sulfonamide N - Glu O ≈ 2.7Electrostatic stabilization
Sulfonamide PositioningGly50, Gly52 (Glycine-rich loop)Proximity <4.0Mimics ATP triphosphate orientation
p-Bromocinnamyl MoietyHydrophobic pocket (Leu74, Trp222)Extensive van der WaalsContributes >50% binding free energy

Structural Determinants of PKA-H-89 Interactions: Insights from Crystallographic Studies

The molecular basis for H-89's affinity and selectivity profile is illuminated by high-resolution X-ray crystallographic structures of its complex with the catalytic subunit of PKA (PKAc). These structures reveal intricate atomic-level interactions governing ligand binding within the ATP-binding cleft [8] [9]. The isoquinoline sulfonamide core of H-89 sits deep within the adenine-binding pocket, forming a critical hydrogen bond between its sulfonamide nitrogen and the backbone carbonyl oxygen of Glu121 within the hinge region of PKAc. This interaction directly mimics the canonical N6-amino group hydrogen bond formed by adenine in ATP [8] [9].

Beyond hinge binding, H-89 exploits distinctive sub-pockets not fully occupied by ATP. The p-bromocinnamyl tail extends into a hydrophobic region lined by residues Leu74, Trp222, and Leu173. This extension provides substantial binding energy, contributing significantly to the compound's overall affinity. The terminal bromine atom engages in a favorable halogen-π interaction with the phenyl ring of Phe327, a residue located near the conserved DFG motif at the kinase active site entrance. This interaction is a key structural determinant differentiating H-89's binding mode from that of simpler ATP-competitive inhibitors lacking bulky hydrophobic extensions [8] [9].

Crucially, structural comparisons explain the basis for cross-reactivity. The hydrophobic pocket accommodating H-89's cinnamyl tail exhibits considerable conservation across the AGC kinase family, including PKG, ROCK, MSK, and S6K. Residue substitutions within this pocket (e.g., Leu74 in PKA vs. Met in ROCK-II) subtly alter its shape and hydrophobicity, accounting for the observed differences in affinity. For example, the slightly larger methionine residue in ROCK-II might create a less optimal steric environment compared to Leu74 in PKA, partially explaining the approximately 5-fold lower potency (IC₅₀ 270 nM vs 48 nM) [4] [8]. Conversely, the near-identical architecture of the adenine-binding pocket and hinge region between PKA and MSK1/S6K1 underpins H-89's potent inhibition of these off-target kinases [7].

The sulfonamide group plays a dual role. Beyond forming the hinge hydrogen bond, its positioning near the glycine-rich loop (residues 50-52) allows it to partially mimic the orientation of the ATP phosphates. This positioning contributes to the compound's relatively low dissociation rate (slow off-rate kinetics) compared to simpler adenine mimetics. Mutagenesis studies targeting residues within this binding pocket (e.g., Ala70Val, Leu173Met) significantly reduce H-89 affinity, confirming their critical roles observed crystallographically [8] [9]. These structural insights provide a blueprint for designing next-generation inhibitors with improved selectivity, potentially by introducing substituents that exploit subtle differences in the hydrophobic pockets of closely related AGC kinases or by incorporating moieties that engage kinase-specific residues outside the conserved ATP-binding cleft.

Properties

CAS Number

130964-39-5

Product Name

H-89 Dihydrochloride

IUPAC Name

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride

Molecular Formula

C20H22BrCl2N3O2S

Molecular Weight

519.3 g/mol

InChI

InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;;

InChI Key

GELOGQJVGPIKAM-WTVBWJGASA-N

SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl

Synonyms

(E)-N-(2-((3-(4-bromophenyl)allyl)amino)ethyl)isoquinoline-5-sulfonamide dihydrochloride

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl

Isomeric SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.